2-[3-(Dimethylamino)phenyl]propan-2-ol
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Overview
Description
2-[3-(Dimethylamino)phenyl]propan-2-ol is an organic compound with the molecular formula C11H17NO It is a tertiary alcohol with a dimethylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(Dimethylamino)benzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction proceeds as follows:
3-(Dimethylamino)benzaldehyde+NaBH4→this compound
Another method involves the Grignard reaction, where 3-(Dimethylamino)benzyl chloride reacts with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield different products depending on the reducing agent used. For example, catalytic hydrogenation can reduce the phenyl ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-[3-(Dimethylamino)phenyl]propan-2-one
Reduction: Various reduced derivatives depending on the specific reaction conditions
Substitution: A range of substituted derivatives with different functional groups
Scientific Research Applications
2-[3-(Dimethylamino)phenyl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)phenyl]propan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity. The compound may also modulate specific pathways, depending on its chemical structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Dimethylamino)phenyl]ethanol
- 2-[3-(Dimethylamino)phenyl]propan-1-ol
- 2-[4-(Dimethylamino)phenyl]propan-2-ol
Uniqueness
2-[3-(Dimethylamino)phenyl]propan-2-ol is unique due to the specific positioning of the dimethylamino group on the phenyl ring and the presence of the tertiary alcohol group. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
92546-72-0 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[3-(dimethylamino)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,13)9-6-5-7-10(8-9)12(3)4/h5-8,13H,1-4H3 |
InChI Key |
DUQOFVWNCLVPJP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=CC=C1)N(C)C)O |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N(C)C)O |
Origin of Product |
United States |
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